![molecular formula C6H14Cl2N2 B15070590 1,5-Diazaspiro[3.4]octane dihydrochloride CAS No. 1334499-84-1](/img/structure/B15070590.png)
1,5-Diazaspiro[3.4]octane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,5-Diazaspiro[3.4]octane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity .
Análisis De Reacciones Químicas
1,5-Diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,5-Diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-Diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,5-Diazaspiro[3.4]octane dihydrochloride can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octane dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
4,7-Diazaspiro[2.5]octane: Another related compound with a different ring size and nitrogen atom positioning.
The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atoms, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
1334499-84-1 |
|---|---|
Fórmula molecular |
C6H14Cl2N2 |
Peso molecular |
185.09 g/mol |
Nombre IUPAC |
1,8-diazaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6(7-4-1)3-5-8-6;;/h7-8H,1-5H2;2*1H |
Clave InChI |
ULZMYAIXLWKVKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN2)NC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



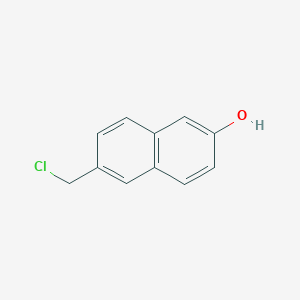
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
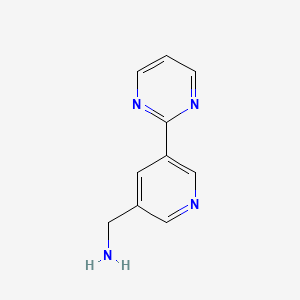
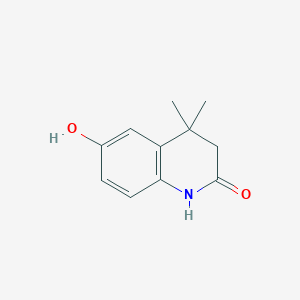
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
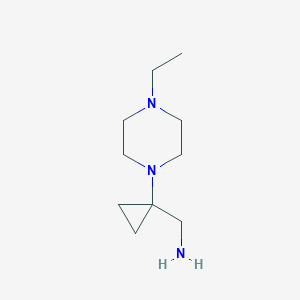
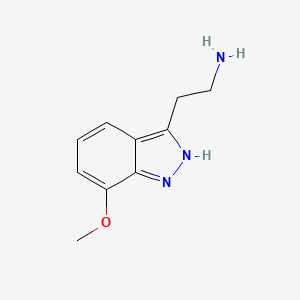

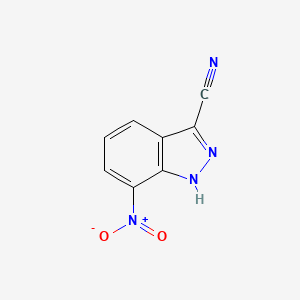
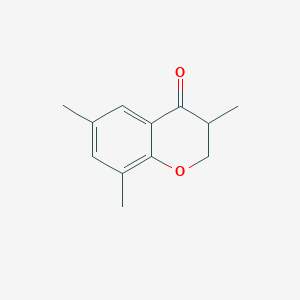
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
